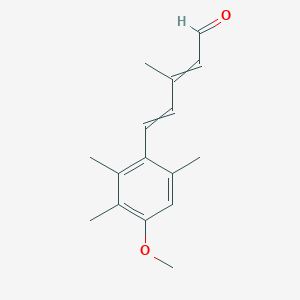
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal
Descripción general
Descripción
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal is a chemical compound known for its unique structure and properties
Métodos De Preparación
The synthesis of 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal typically involves the reaction of 4-methoxy-2,3,6-trimethylbenzaldehyde with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: This compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of its use.
Comparación Con Compuestos Similares
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal can be compared with similar compounds such as:
4-Methoxy-2,3,6-trimethylbenzaldehyde: A precursor in its synthesis with similar structural features.
3-Methylpenta-2,4-dienal: Shares the dienal structure but lacks the methoxy and trimethylphenyl groups.
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol: A related compound with an alcohol group instead of an aldehyde.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNAPUXYLZDDGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=O)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
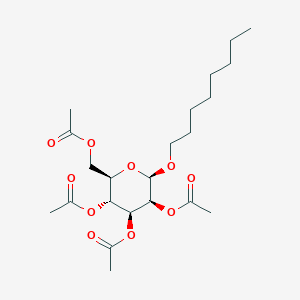
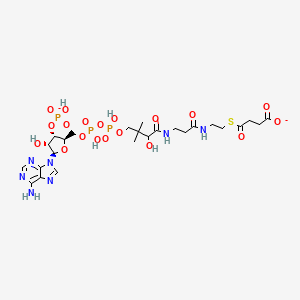
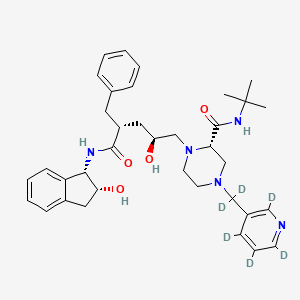
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B1140608.png)

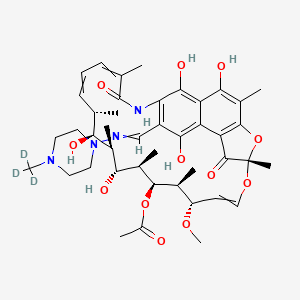
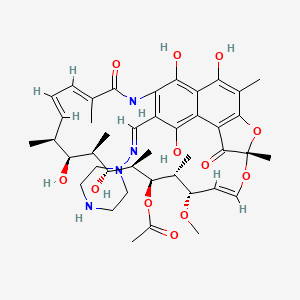

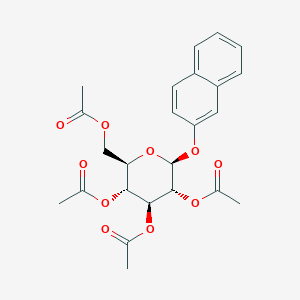
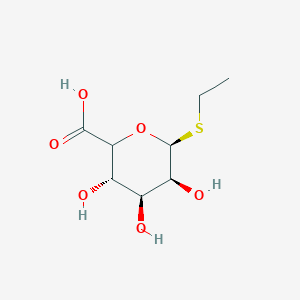
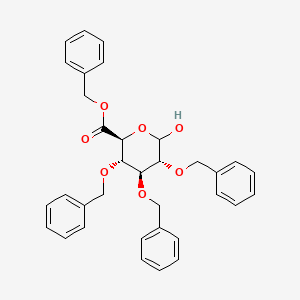

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)
![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)
